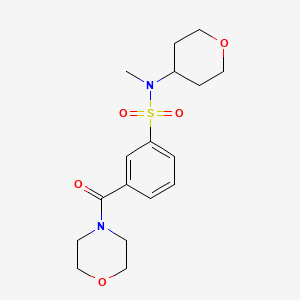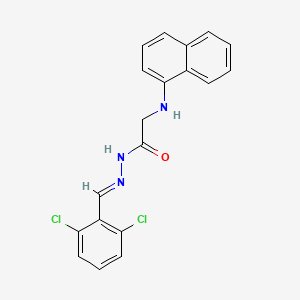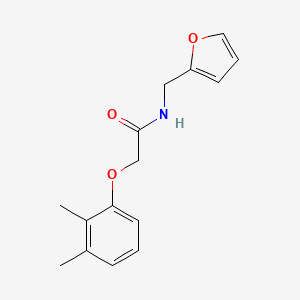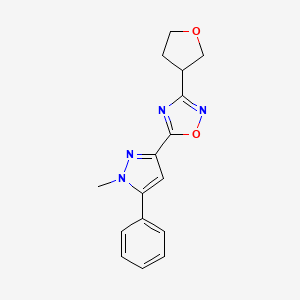![molecular formula C18H12F3N5O3 B5518228 N-[4-(pyridin-3-yloxy)-1-(2,2,2-trifluoroethyl)-1H-indazol-3-yl]-1,3-oxazole-4-carboxamide](/img/structure/B5518228.png)
N-[4-(pyridin-3-yloxy)-1-(2,2,2-trifluoroethyl)-1H-indazol-3-yl]-1,3-oxazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of complex indazole derivatives, closely related to the target compound, typically involves multi-step reactions starting from simpler aromatic compounds. For instance, the synthesis of 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide, a compound with a structure bearing resemblance to the target molecule, was achieved from 5-bromoindazole-3-carboxylic acid methylester. The process includes N1-arylation with 4-chloro-2-cyanopyridine and subsequent conversion to diethylamide by reacting with thionyl chloride and diethylamine (Anuradha et al., 2014).
Molecular Structure Analysis
The molecular structure of related compounds is often confirmed using spectroscopic methods and X-ray crystallography. For example, the crystal structure of a related compound was determined in the triclinic system, showcasing the precision with which molecular geometry can be defined. This compound also exhibited significant intramolecular and intermolecular hydrogen bonding, indicative of potential reactivity and interaction patterns that might be present in the target molecule (Anuradha et al., 2014).
Chemical Reactions and Properties
Indazole derivatives engage in various chemical reactions, contributing to their versatility in synthetic chemistry. For instance, the phenyliodine bis(trifluoroacetate)-mediated intramolecular annulation has been employed to construct the 1,2,4-triazolo[1,5-a]pyridine skeleton, a process indicative of the synthetic routes that might be applicable to the target molecule for introducing specific functional groups or for ring closure reactions (Zheng et al., 2014).
Physical Properties Analysis
The physical properties of compounds similar to the target molecule, such as solubility, melting points, and crystal structure, are crucial for understanding their behavior in different environments and for their application in further chemical reactions. The detailed crystallographic analysis provides insights into the molecular packing, hydrogen bonding interactions, and overall stability of the compound's structure.
Chemical Properties Analysis
The chemical properties, including reactivity towards various reagents, stability under different conditions, and the potential for forming derivatives, are essential for comprehensively understanding the target compound. The ability of indazole derivatives to undergo various substitutions and functional group modifications highlights the chemical versatility and potential utility of the target compound in further synthetic endeavors.
For more in-depth exploration and specific examples of related chemical reactions and properties, the synthesis and characterization of compounds bearing structural similarities to N-[4-(pyridin-3-yloxy)-1-(2,2,2-trifluoroethyl)-1H-indazol-3-yl]-1,3-oxazole-4-carboxamide offer valuable insights into the potential characteristics and applications of the target molecule.
References
- (Anuradha et al., 2014)
- (Zheng et al., 2014)
Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation
N-[4-(pyridin-3-yloxy)-1-(2,2,2-trifluoroethyl)-1H-indazol-3-yl]-1,3-oxazole-4-carboxamide and related compounds have been extensively explored for their potential in therapeutic applications due to their unique structural properties. A notable study involves the synthesis of novel pyrazolopyrimidines derivatives that exhibit significant anticancer and anti-5-lipoxygenase activities, showcasing the compound's role in medicinal chemistry as a precursor or structural inspiration for developing potent biological agents (Rahmouni et al., 2016).
Anticancer and Antimicrobial Activities
The structural scaffold of N-[4-(pyridin-3-yloxy)-1-(2,2,2-trifluoroethyl)-1H-indazol-3-yl]-1,3-oxazole-4-carboxamide provides a basis for synthesizing compounds with diverse biological activities. For example, enaminones derived from this structural class have been developed to exhibit both antitumor and antimicrobial activities, demonstrating the versatility of this chemical framework in targeting different biological pathways and organisms (Riyadh, 2011).
Metal-Free Synthesis Techniques
The compound's structure also facilitates the development of innovative synthetic methodologies. For instance, a metal-free synthesis approach for [1,2,4]Triazolo[1,5‐a]pyridines highlights the compound's utility in simplifying the synthesis of complex heterocyclic structures, which are valuable in drug discovery and material science (Huntsman & Balsells, 2005).
Structural Characterization and Reactivity
Further, studies on gold(III) adducts with chiral pyridinyl-oxazolines, including structural characterizations and reactivity investigations, showcase the compound's role in forming complexes with metals. These complexes have potential applications in catalysis, material science, and as probes in biological systems (Cinellu et al., 2009).
Direcciones Futuras
Propiedades
IUPAC Name |
N-[4-pyridin-3-yloxy-1-(2,2,2-trifluoroethyl)indazol-3-yl]-1,3-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12F3N5O3/c19-18(20,21)9-26-13-4-1-5-14(29-11-3-2-6-22-7-11)15(13)16(25-26)24-17(27)12-8-28-10-23-12/h1-8,10H,9H2,(H,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMCMNXATTXNOMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)OC3=CN=CC=C3)C(=NN2CC(F)(F)F)NC(=O)C4=COC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12F3N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-amino-1-[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]-2-imino-4-imidazolidinone](/img/structure/B5518149.png)

![N'-[2-[(4-chlorobenzyl)oxy]-4-(diethylamino)benzylidene]-4-nitrobenzohydrazide](/img/structure/B5518165.png)


![3,6-dimethyl-N-{[2-(4-morpholinyl)-1,3-thiazol-4-yl]methyl}-1-benzofuran-2-carboxamide](/img/structure/B5518182.png)

![1-[2-(2,4-dichlorophenoxy)ethyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5518203.png)




![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(2,3,4-trifluorophenyl)acetamide](/img/structure/B5518219.png)
![5-propyl-2-[(2-thienylmethyl)amino][1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5518224.png)